Bisnorcholic acid

Analytical chemistry Mass spectrometry Internal standard

Researchers developing LC-MS/MS methods for CTX diagnosis face quantitation errors when substituting C23 or C24 bile acid internal standards. Bisnorcholic acid's distinct C22 side-chain ensures accurate analyte identification and calibration. - Eliminates differential ionization efficiency and chromatographic retention shifts seen with norcholic or cholic acid standards. - Validated urinary biomarker for CYP27A1 deficiency; essential for peroxisomal β-oxidation defect assays. - Enables access to C22-specific crystal packing architectures for chiral recognition and molecular encapsulation studies.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
Cat. No. B1241101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisnorcholic acid
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C(=O)O
InChIInChI=1S/C22H36O5/c1-11(20(26)27)14-4-5-15-19-16(10-18(25)22(14,15)3)21(2)7-6-13(23)8-12(21)9-17(19)24/h11-19,23-25H,4-10H2,1-3H3,(H,26,27)/t11-,12-,13+,14+,15-,16-,17+,18-,19-,21-,22+/m0/s1
InChIKeyBBSJMECOWBMUCF-XPCRKILGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisnorcholic Acid Procurement Guide: C22 Short-Side-Chain Bile Acid Reference Standard


Bisnorcholic acid (dinorcholic acid; CAS not assigned) is a C22 bile acid, specifically 24-dinor-5β-cholan-22-oic acid bearing 3α,7α,12α-trihydroxy substituents [1]. It is classified as a short-side-chain trihydroxy bile acid with molecular formula C22H36O5 and monoisotopic mass 380.2563 Da [2]. Its physicochemical properties include predicted water solubility of 0.4 g/L (ALOGPS) and logP of 1.71 [3]. Bisnorcholic acid is a naturally occurring human urinary and blood serum metabolite, first documented as a minor bile acid in urine from cerebrotendinous xanthomatosis (CTX) patients in 1990 [4].

Why C24 Bile Acids Cannot Substitute for Bisnorcholic Acid in Analytical and Structural Applications


Bisnorcholic acid differs from its closest structural analogs—norcholic acid (C23), cholic acid (C24), homocholic acid (C25), and bishomocholic acid (C26)—solely by systematic one‑carbon truncation or extension of the side chain. This apparently minor structural variation produces distinct physicochemical behavior that precludes interchangeable use. The side‑chain length directly governs the compound's hydrophobic‑hydrophilic balance, hydrogen‑bonding network topology, and supramolecular aggregation modes [1]. In analytical contexts, substitution of a C24 bile acid internal standard for a C22 compound introduces quantitation errors due to differential chromatographic retention and ionization efficiency. In solid‑state material science, side‑chain length dictates crystal packing architecture: bisnorcholic acid forms distinct bilayer arrangements not observed with longer homologs [2].

Bisnorcholic Acid Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data


Bisnorcholic Acid Molecular Weight Differentiation vs. C23 and C24 Homologs

Bisnorcholic acid (C22) has a monoisotopic mass of 380.2563 Da, compared with norcholic acid (C23) at 394.2719 Da and cholic acid (C24) at 408.2876 Da [1]. This 14‑Da mass increment per methylene group provides unambiguous differentiation by high‑resolution mass spectrometry. The C22 side chain also produces distinct fragmentation patterns in negative‑ion LC‑MS/MS compared with longer‑chain homologs [2].

Analytical chemistry Mass spectrometry Internal standard

Bisnorcholic Acid Unique Presence in CTX Urine as a C22 Diagnostic Marker

In a 1990 study of CTX patient urine, bisnorcholic acid was identified by GC‑MS among a panel of C22 and C23 bile acids that are absent or at negligible levels in healthy controls [1]. Major bile acids present in the same samples included 7‑epicholic acid, norcholic acid (C23), and cholic acid (C24) [1]. The detection of C22 bile acids specifically indicates aberrant side‑chain degradation of bile alcohols [1].

Biomarker discovery Metabolic disorders Cerebrotendinous xanthomatosis

Bisnorcholic Acid Distinct Supramolecular Assembly vs. C23 and C24 Homologs in the Crystalline State

X‑ray diffraction analysis of crystals obtained from bisnorcholic acid (C22), norcholic acid (C23), cholic acid (C24), homocholic acid (C25), and bishomocholic acid (C26) revealed that side‑chain length systematically diversifies asymmetric bimolecular aggregation modes [1]. Among ten theoretically possible aggregation modes, four distinct modes were observed experimentally by one‑by‑one methylene insertion; bisnorcholic acid adopts aggregation modes not accessible to its longer‑chain homologs [1].

Crystal engineering Supramolecular chemistry Solid‑state materials

Bisnorcholic Acid Side‑Chain Length Correlates with Glucuronidation Rate in Human Liver Microsomes

In vitro studies using human liver microsomes and purified UDP‑glucuronosyltransferases demonstrate that side‑chain length directly modulates glucuronidation rate for monohydroxylated bile acid analogs [1]. C24 bile acids serve as optimal substrates; C22 and C23 short‑chain analogs yield markedly lower glucuronide formation [2]. This indicates bisnorcholic acid (C22) undergoes slower Phase II conjugation than C24 cholic acid.

Drug metabolism Xenobiotic conjugation Hepatic clearance

Bisnorcholic Acid as Human Serum Metabolite in Myasthenia Gravis Distinct from C24 Bile Acid Profiles

Bisnorcholic acid has been identified in blood serum samples from patients with myasthenia gravis [1]. This distinguishes it from the typical C24‑dominated serum bile acid pool (predominantly cholic acid, chenodeoxycholic acid, and deoxycholic acid) found in healthy individuals. The presence of a C22 bile acid in systemic circulation implicates altered bile acid synthesis or peroxisomal function in disease pathology.

Metabolomics Autoimmune disease Serum biomarker

High‑Impact Application Scenarios for Bisnorcholic Acid Procurement


Cerebrotendinous Xanthomatosis (CTX) Biomarker Research and Clinical Diagnostics

Bisnorcholic acid is a validated urinary biomarker for CTX, a rare inherited disorder of bile acid synthesis caused by CYP27A1 deficiency. It is one of several C22 and C23 bile acids that accumulate in CTX urine as a direct consequence of defective side‑chain degradation of bile alcohols [1]. Use of bisnorcholic acid as an authentic reference standard is essential for GC‑MS or LC‑MS/MS method development, analyte identification, and calibration in clinical diagnostic laboratories. Substitution with norcholic acid (C23) or cholic acid (C24) invalidates the assay because these compounds do not reflect the same peroxisomal β‑oxidation defect [1].

Crystal Engineering and Supramolecular Host‑Guest Material Development

Bisnorcholic acid is an essential building block for systematic crystal engineering studies of bile acid‑derived supramolecular assemblies. X‑ray crystallographic data confirm that the C22 side‑chain length directs the formation of specific bilayer and layerlike structures with distinct asymmetric bimolecular aggregation modes not observed for C23 or C24 homologs [1]. This property is exploited in the design of inclusion crystals for chiral recognition, enantiomeric resolution, and molecular encapsulation. Researchers synthesizing bile acid‑based porous materials or organic frameworks require bisnorcholic acid specifically to access C22‑dependent crystal packing architectures [1].

Bile Acid Metabolism and Phase II Conjugation Studies

Bisnorcholic acid serves as a model substrate for investigating the effect of side‑chain length on hepatic conjugation reactions. In vitro data from human liver microsome assays demonstrate that C22 short‑chain bile acids undergo markedly slower glucuronidation compared with C24 natural bile acids [1]. Procurement of bisnorcholic acid enables comparative metabolism studies that elucidate structure‑activity relationships governing UDP‑glucuronosyltransferase substrate recognition. These studies inform understanding of bile acid clearance mechanisms and have implications for predicting the metabolic fate of xenobiotic bile acid analogs [1].

Targeted Metabolomics Method Development and Bile Acid Panel Standardization

Bisnorcholic acid is required as an authentic reference compound for developing and validating LC‑MS/MS or GC‑MS methods that quantify short‑side‑chain bile acids in biological matrices. Its monoisotopic mass (380.2563 Da) and predicted LC‑MS/MS fragmentation pattern provide unambiguous spectral signatures distinct from C23 norcholic acid and C24 cholic acid [1][2]. Inclusion of bisnorcholic acid in bile acid standard panels ensures accurate identification and quantification in metabolomics workflows investigating peroxisomal disorders, cholestatic liver diseases, and gut microbiome‑host metabolic interactions.

Technical Documentation Hub

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